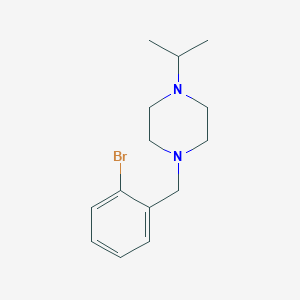![molecular formula C20H23N3O5 B444924 1-(3,5-DIMETHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B444924.png)
1-(3,5-DIMETHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a 4-nitrophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine typically involves a multi-step process:
Formation of the 3,5-dimethoxybenzoyl chloride: This can be achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 3,5-dimethoxybenzoyl chloride is then reacted with piperazine to form 1-(3,5-dimethoxybenzoyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(3,5-dimethoxybenzoyl)piperazine with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction of the nitro group: 1-(3,5-Dimethoxybenzoyl)-4-[(4-aminophenyl)methyl]piperazine.
Substitution of methoxy groups: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-Dimethoxybenzoic acid and 4-[(4-nitrophenyl)methyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dimethoxybenzoyl)-4-[(4-aminophenyl)methyl]piperazine: Similar structure but with an amino group instead of a nitro group.
1-(3,5-Dimethoxybenzoyl)-4-benzylpiperazine: Lacks the nitro group on the phenyl ring.
1-(3,5-Dimethoxybenzoyl)-4-[(4-chlorophenyl)methyl]piperazine: Contains a chloro group instead of a nitro group.
Uniqueness
1-(3,5-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both the 3,5-dimethoxybenzoyl and 4-nitrophenylmethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C20H23N3O5 |
|---|---|
Molekulargewicht |
385.4g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-18-11-16(12-19(13-18)28-2)20(24)22-9-7-21(8-10-22)14-15-3-5-17(6-4-15)23(25)26/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI-Schlüssel |
GEGIKKOQJRVKCM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B444842.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B444850.png)
![4-{[4-(2,4-Dimethylbenzyl)-1-piperazinyl]carbonyl}phenyl methyl ether](/img/structure/B444851.png)
METHANONE](/img/structure/B444852.png)

![Isopropyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444856.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine](/img/structure/B444861.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE](/img/structure/B444862.png)
METHANONE](/img/structure/B444864.png)
